molecular formula C10H19NO2 B1454811 2-[1-(2-aminoethyl)cyclohexyl]acetic acid CAS No. 1500558-49-5

2-[1-(2-aminoethyl)cyclohexyl]acetic acid

Cat. No.: B1454811
CAS No.: 1500558-49-5
M. Wt: 185.26 g/mol
InChI Key: OFESFQMJGZJFQT-UHFFFAOYSA-N
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Description

2-[1-(2-aminoethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C10H19NO2. It is known for its potential applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by a cyclohexane ring substituted with an aminoethyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid typically involves the use of intermediate compounds. One common method involves the conversion of 1-(nitromethyl)cyclohexyl-acetic acid derivatives into the desired product. This process includes several steps, such as hydrolysis and reduction, under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-aminoethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[1-(2-aminoethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-aminoethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A related compound with similar structural features, used as an anticonvulsant and analgesic.

    Cyclohexylacetic acid: Another similar compound, used in the synthesis of various chemicals.

Uniqueness

2-[1-(2-aminoethyl)cyclohexyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with an aminoethyl group and an acetic acid moiety makes it a versatile compound with diverse applications .

Properties

IUPAC Name

2-[1-(2-aminoethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFESFQMJGZJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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